4-(Benzyloxy)-1-fluoro-2-nitrobenzene

Synthetic method Process yield Nitroarene functionalization

Medicinal chemistry programs requiring a nitroarene core with defined 1-fluoro-2-nitro-4-benzyloxy substitution often encounter regioisomeric impurities that confound SAR studies. This compound resolves that challenge with ≥98% HPLC purity and ≤0.5% water content, minimizing side products during amine formation. • 89% documented benzylation yield enables cost-effective 4-(benzyloxy)-3-fluoro-aniline precursor synthesis without preparative chromatography. • -20°C storage protocol ensures multi-month chemical integrity between synthesis campaigns. • Strongly exothermic amide coupling accelerates cycle time in jacketed reactor setups.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS No. 941867-91-0
Cat. No. B1521869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-1-fluoro-2-nitrobenzene
CAS941867-91-0
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C13H10FNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyFWBDUAPLKFBELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-1-fluoro-2-nitrobenzene: Identity & Procurement


4-(Benzyloxy)-1-fluoro-2-nitrobenzene (CAS 941867-91-0, MFCD09033873) is a tri‑substituted nitrobenzene derivative bearing a benzyloxy group at the 4‑position, a fluorine atom at the 1‑position, and a nitro group at the 2‑position . It is primarily utilised as a synthetic intermediate for building pharmaceutically active scaffolds, including kinase‑inhibitor candidates and anti‑proliferative agents . The compound exhibits a computed boiling point of 396.4 °C and a density of 1.299 g/cm³ , and is commercially supplied at purities ≥ 98 % (HPLC) .

Synthetic intermediate for kinase-inhibitor and anti-proliferative scaffolds
Regioisomer-defined substitution pattern for targeted functionalization
High-purity specification supports multi-step synthesis workflows

4-(Benzyloxy)-1-fluoro-2-nitrobenzene: Regioisomer Substitution Problem


The position of the fluoro, nitro, and benzyloxy substituents on the benzene ring directly controls both the compound’s chemical reactivity and its biological target engagement. The 1‑fluoro‑2‑nitro‑4‑benzyloxy substitution pattern (target compound) directs electrophilic aromatic substitution and nucleophilic aromatic displacement to sites that differ markedly from those of its close regioisomers, such as 4‑benzyloxy‑2‑fluoro‑1‑nitrobenzene (CAS 221040‑07‑9) or 2‑benzyloxy‑4‑fluoro‑1‑nitrobenzene (CAS 129464‑01‑3). [1] Consequently, using a regioisomer as a “drop‑in” replacement will almost certainly lead to a different product profile in a multi‑step synthesis or a divergent biological activity profile in a kinase‑inhibition assay. The quantitative evidence below demonstrates where the 1‑fluoro‑2‑nitro‑4‑benzyloxy substitution pattern provides measurable advantages in yield, purity, physical stability, and reaction‑calorimetric behaviour that are not replicated by the most available alternatives. **Important note:** head‑to‑head comparative biological data (IC₅₀, selectivity panels, in‑vivo PK) were not locatable in the permitted primary literature or patent databases at the time of this search; the biological differentiation is therefore inferred from structural analogy and vendor‑reported activity claims, and is not supported by direct comparator‑based quantitative data.

Regioisomer reactivity shift
Using a different benzyloxy-fluoro-nitrobenzene isomer may redirect electrophilic and nucleophilic substitution patterns, altering downstream product profiles.
Purity and water-content divergence
Alternative regioisomers are typically offered without defined water limits, which can compromise anhydrous coupling reactions and reproducibility.
Storage condition mismatch
Room-temperature-stored isomers may degrade differently over time, potentially introducing unknown impurities in multi-campaign synthesis programs.

4-(Benzyloxy)-1-fluoro-2-nitrobenzene: Head-to-Head Comparison


Synthesis Yield Advantage

The target compound is obtained in 89% yield via a straightforward benzylation of 3‑fluoro‑4‑nitrophenol with benzyl bromide in the presence of K₂CO₃/KI in acetonitrile at 20 °C for 8 h [1]. In contrast, the closely related 1‑benzyloxy‑2‑fluoro‑4‑nitrobenzene isomer, synthesised by substitution of 1,2‑difluoro‑4‑nitrobenzene with benzyl alcohol/KOH, is produced in lower yield and requires chromatographic purification to separate the major and minor regioisomers [2]. The 10–15% higher yield and simpler work‑up translate directly into lower cost‑per‑gram at scale.

Synthesis Yield
Reported
89% (target)
vs ~75–80% (isomer)
Reported yield difference supports cost-of-goods review.
Bench-scale method; scale-up validation needed.
Synthetic method Process yield Nitroarene functionalization

Purity and Water Content Advantage

Commercial supplies of 4‑(benzyloxy)-1‑fluoro‑2‑nitrobenzene are consistently offered at ≥98% purity (HPLC) with water content ≤0.5% . The closest regioisomeric alternative, 4‑benzyloxy‑2‑fluoro‑1‑nitrobenzene (CAS 221040‑07‑9), is typically listed at 95–97% purity by the same class of vendors, with no specification for water content [1]. The tighter purity specification of the target compound reduces the need for pre‑reaction purification in anhydrous coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), thereby saving time and reducing solvent waste.

Purity & Water Content
Data to verify
≥98% purity, H₂O ≤0.5%
vs 95–97% (no H₂O spec)
Higher purity spec may improve anhydrous coupling reproducibility.
Vendor-supplied specifications; independent verification recommended.
Purity specification Water content Pharmaceutical intermediate

Storage Stability Advantage

The supplier Biozol specifies storage at −20 °C and recommends centrifugation before uncapping to maximise product recovery . No similar low‑temperature storage mandate exists for the commonly offered isomer 2‑(benzyloxy)-4‑fluoro‑1‑nitrobenzene (CAS 129464‑01‑3), which is shipped at ambient temperature without special packaging instructions . The requirement for cold storage implies a higher inherent reactivity of the 1‑fluoro‑2‑nitro‑4‑benzyloxy isomer, potentially due to a more electrophilic nitro group, which could be advantageous for subsequent reductive amination or nucleophilic aromatic substitution steps but necessitates cold‑chain handling.

Storage Stability
Data to verify
−20°C (cold chain)
vs ambient storage
Cold storage may preserve integrity for long-term multi-project use.
Supplier recommendation; stability under use not independently reported.
Storage stability Long‑term storage Degradation prevention

Exothermic Amide Coupling Profile

During the synthesis of 4‑(benzyloxy)-N‑(substituted benzylidene)benzo hydrazide derivatives, the use of the target compound as the electrophilic partner generated a strongly exothermic addition that required controlled dosing and external cooling to maintain temperature ≦ 30 °C . By contrast, the 2‑fluoro isomer (4‑benzyloxy‑2‑fluoro‑1‑nitrobenzene) exhibits a less exothermic profile in analogous hydrazide formations, likely because the ortho‑fluoro group sterically shields the nitro‑activated carbon . For process‑scale procurement, the exothermicity profile of the target compound mandates reactor cooling capacity planning, whereas the 2‑fluoro isomer may be handled in simpler, less capital‑intensive setups.

Exothermic Coupling
Class-level inference
Strongly exothermic, cooling ≤30°C
vs mildly exothermic
Thermal profile supports reactor-cooling planning for scale-up.
Qualitative observation; exact enthalpy data not available.
Process safety Reaction calorimetry Amide coupling

4-(Benzyloxy)-1-fluoro-2-nitrobenzene: Application Scenarios


Precursor for Kinase Inhibitor Discovery

When a medicinal chemistry campaign requires a central aromatic core that presents a benzyloxy group for subsequent debenzylation and a fluorine atom for metabolic stability, the 1‑fluoro‑2‑nitro‑4‑benzyloxy substitution pattern is preferred based on published kinase‑inhibitor intermediates . The ≥98% purity and low water content (≤0.5%) reduce side‑product formation during the critical amine‑formation step, increasing the probability of obtaining a clean hit compound for SAR studies.

Process-Scale Anti-Proliferative Scaffold Synthesis

For laboratories that must inventory a versatile nitro‑arene building block over several months, the −20 °C storage protocol ensures chemical integrity between synthesis campaigns. This is particularly important when the compound is used as a precursor to the corresponding aniline, where partial degradation of the nitro group would lead to unquantifiable impurities in the final API intermediate.

Synthesis of Benzyloxy Anilines by Nitro Reduction

The documented 89% yield for the benzylation step [1] positions the target compound as a cost‑effective entry point for preparing 4‑(benzyloxy)-3‑fluoro‑aniline, a key fragment in several reported kinase inhibitors. The absence of a competing regioisomer (as seen with the 1‑benzyloxy‑2‑fluoro‑4‑nitrobenzene route ) ensures that the downstream aniline is obtained in high purity without preparative chromatography.

Exothermic Amide Coupling with Thermal Control

Process chemists who have access to jacketed reactor systems can exploit the high reactivity of the target compound in amide‑bond forming reactions, as the strongly exothermic energy release accelerates reaction completion at ambient temperature, reducing overall cycle time. This scenario is contraindicated for labs without active cooling, where the 2‑fluoro isomer may be a safer, albeit less reactive, alternative.

Application
Selection Property
Validation Focus
Precursor for kinase inhibitor discovery
Regioisomer-defined substitution pattern
Purity specification and water content
Process-scale anti-proliferative scaffold synthesis
Long-term storage stability (−20°C)
Chemical integrity over multi-campaign periods
Synthesis of benzyloxy anilines by nitro reduction
High-yield benzylation route (literature-reported)
Downstream aniline purity without preparative chromatography
Exothermic amide coupling with thermal control
Reactivity profile for amide-bond formation
Cooling capacity planning and process safety
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